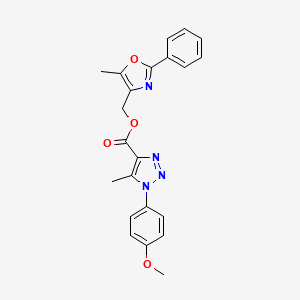

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a hybrid heterocyclic molecule featuring two distinct aromatic systems: a 1,3-oxazole ring substituted with a methyl group at position 5 and a phenyl group at position 2, and a 1,2,3-triazole ring substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4. These moieties are connected via a methyl ester bridge. Its synthesis likely involves multi-step heterocyclic coupling and esterification reactions, analogous to methods described for isostructural compounds in the literature .

Properties

IUPAC Name |

(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-14-20(24-25-26(14)17-9-11-18(28-3)12-10-17)22(27)29-13-19-15(2)30-21(23-19)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRARVHWQPEIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic derivative that incorporates both oxazole and triazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down into two main components:

- Oxazole Ring : The oxazole ring contributes to the compound's lipophilicity and ability to interact with biological targets.

- Triazole Ring : The triazole moiety is often associated with significant biological activity, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 9.27 | Apoptosis induction |

| MCF-7 (breast) | 12.50 | Cell cycle arrest |

| A549 (lung) | 7.50 | Inhibition of angiogenesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazoles are known to exhibit antifungal and antibacterial activities due to their ability to inhibit key enzymes involved in the biosynthesis of nucleic acids and cell wall components.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Antibacterial |

| Candida albicans | 8 µg/mL | Antifungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole ring may inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates.

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, affecting cellular responses such as growth and apoptosis.

- DNA Interaction : Some studies suggest that oxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of oxazole and triazole derivatives:

- Study on HeLa Cells : A study demonstrated that treatment with a related triazole derivative resulted in a significant decrease in cell viability after 48 hours, with an IC50 value indicating potent activity.

- In Vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates compared to controls, suggesting potential for further development as anticancer agents.

- Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were tested against the compound, showing promising results that warrant further investigation into its clinical applicability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several synthesized heterocyclic derivatives reported in the evidence. Key analogues include:

Key Comparisons:

Heterocyclic Core Differences: The target compound features a 1,3-oxazole ring, whereas analogues 4 and 5 contain a thiazole ring. The absence of a pyrazole ring in the target compound simplifies its conformational flexibility compared to analogues 4 and 5, which include a 4,5-dihydropyrazole moiety .

Substituent Effects :

- The 4-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents, contrasting with the electron-withdrawing chloro- and fluoro-phenyl groups in analogues 4 and 5. This difference likely alters lipophilicity (logP) and bioavailability, with methoxy groups enhancing membrane permeability in drug-like molecules .

- Halogen substituents (Cl, F) in analogues 4 and 5 are associated with stronger intermolecular interactions (e.g., halogen bonding), which may stabilize crystal packing or protein-ligand interactions .

Crystallographic Behavior: Analogues 4 and 5 are isostructural with triclinic symmetry (space group P 1), featuring two independent molecules in the asymmetric unit. Their crystal packing is minimally affected by halogen substitution (Cl vs. Br), suggesting robustness in structural motifs .

Synthetic Routes :

- The synthesis of analogues 4 and 5 involved high-yield cyclization and crystallization from dimethylformamide (DMF), with structural confirmation via single-crystal X-ray diffraction (using SHELXL ).

- The target compound’s synthesis may require analogous steps, such as esterification between pre-formed oxazole and triazole precursors, though methoxy-group compatibility with reaction conditions (e.g., acid sensitivity) must be considered .

The target’s methoxy group could modulate this activity by altering electron density or steric hindrance at binding sites.

Research Findings and Implications

- Structural Insights : The planar conformation of the oxazole-triazole core in the target compound (inferred from analogues) may favor π-π stacking interactions in biological targets, similar to reported thiazole derivatives .

- Thermodynamic Stability : Methoxy substituents may lower melting points compared to halogenated analogues due to reduced intermolecular forces, impacting formulation strategies.

- Drug Design Considerations : Replacement of thiazole with oxazole could reduce metabolic degradation (e.g., cytochrome P450 interactions), enhancing pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.